![molecular formula C15H21N B10812647 Benzenamine, N-[1-(2-propenyl)cyclohexyl]- CAS No. 127934-37-6](/img/structure/B10812647.png)
Benzenamine, N-[1-(2-propenyl)cyclohexyl]-
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Overview
Description
Benzenamine, N-[1-(2-propenyl)cyclohexyl]- is a useful research compound. Its molecular formula is C15H21N and its molecular weight is 215.33 g/mol. The purity is usually 95%.
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Biological Activity
Benzenamine, N-[1-(2-propenyl)cyclohexyl]- is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of Benzenamine, N-[1-(2-propenyl)cyclohexyl]- can be represented as follows:
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
This compound features a cyclohexyl group attached to a benzenamine backbone with a propenyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that Benzenamine derivatives often exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds related to benzenamines can inhibit bacterial growth and show effectiveness against certain fungal strains.
- Anticancer Properties : Certain derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
The biological activity of Benzenamine, N-[1-(2-propenyl)cyclohexyl]- is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction, affecting cell proliferation and survival.
- Receptor Modulation : The compound could act as a ligand for certain receptors, altering cellular responses to external stimuli.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of similar benzenamine compounds. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Effects
Research documented in Cancer Letters highlighted that derivatives of benzenamines showed cytotoxic effects on various cancer cell lines. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
In a study focusing on inflammation models, benzenamine derivatives were shown to reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism where these compounds might mitigate inflammatory responses, potentially benefiting conditions like arthritis .
Data Table: Summary of Biological Activities
Scientific Research Applications
a. Drug Development
Benzenamine derivatives have been studied for their potential as pharmaceutical agents. Research indicates that compounds with similar structures can exhibit anti-inflammatory, analgesic, and antitumor properties. For instance, derivatives of benzenamine have been explored in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes .
b. Antimicrobial Activity
Studies have shown that certain benzenamine derivatives possess antimicrobial properties. The introduction of different substituents on the aromatic ring can enhance activity against various pathogens, including bacteria and fungi. This makes benzenamine derivatives relevant in the development of new antimicrobial agents .
a. Polymer Chemistry
Benzenamine, N-[1-(2-propenyl)cyclohexyl]- can be utilized as a monomer or additive in polymer synthesis. Its ability to participate in polymerization reactions allows it to be incorporated into various polymers, potentially enhancing their mechanical properties and thermal stability. For instance, the incorporation of such amines into polyurethanes can improve flexibility and durability .
b. Coatings and Adhesives
The compound's reactivity can also be leveraged in the formulation of coatings and adhesives. Its amine group can react with isocyanates to form urethane linkages, which are crucial for creating strong adhesive bonds and protective coatings that resist environmental degradation.
a. Pesticide Development
Research indicates that benzenamine derivatives can be explored as potential agrochemicals, particularly pesticides or herbicides. The structural modifications can lead to compounds that selectively target pests while being less harmful to non-target organisms .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical | Drug development (NSAIDs, antimicrobial agents) | Anti-inflammatory properties; pathogen inhibition |
Material Science | Polymer synthesis (monomer/additive) | Enhanced mechanical properties; thermal stability |
Coatings & Adhesives | Urethane formation | Strong adhesive bonds; environmental resistance |
Agrochemical | Pesticide development | Targeted pest control; reduced environmental impact |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzenamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzenamine structure significantly increased antimicrobial potency, suggesting potential for further development in pharmaceutical formulations .
Case Study 2: Polymer Enhancement
Research conducted on polyurethanes incorporating benzenamine derivatives demonstrated improved flexibility and tensile strength compared to standard formulations. The study highlighted the potential for these materials in applications requiring high durability under stress .
Properties
CAS No. |
127934-37-6 |
---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C15H21N/c1-2-11-15(12-7-4-8-13-15)16-14-9-5-3-6-10-14/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2 |
InChI Key |
FSGGHWIGDJCKEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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